

Commercial Suppliers and Technical Guide for Boc-NHCH2CH2-PEG1-azide

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Compound of Interest

Compound Name: *Boc-NHCH2CH2-PEG1-azide*

Cat. No.: *B15543559*

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For researchers, scientists, and drug development professionals, **Boc-NHCH2CH2-PEG1-azide** is a valuable heterobifunctional linker used in bioconjugation and is particularly prominent in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of its commercial availability, key technical data, and experimental protocols for its application.

Core Compound Details

- IUPAC Name: *tert-butyl (2-(2-azidoethoxy)ethyl)carbamate*
- CAS Number: 176220-30-7
- Molecular Formula: *C₉H₁₈N₄O₃*
- Molecular Weight: 230.26 g/mol

This linker features a Boc-protected amine and a terminal azide group, separated by a short PEG spacer. The Boc group provides a stable protecting group for the amine functionality, which can be deprotected under acidic conditions to allow for subsequent conjugation. The azide group is ready for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the efficient and specific ligation to alkyne-containing molecules.^[1] The PEG spacer enhances solubility and can reduce steric hindrance in the final conjugate.^[2]

Commercial Supplier Data

The following table summarizes the quantitative data for **Boc-NHCH2CH2-PEG1-azide** from various commercial suppliers. Please note that pricing and availability are subject to change and should be confirmed with the respective suppliers.

Supplier	Catalog Number	Purity	Available Quantities	Price (USD)
MedChemExpress	HY-132119	>98%	10 mg, 50 mg, 100 mg, 250 mg	\$127.50 (10mg)
MySkinRecipes	106120	97%	Inquire	Inquire
BroadPharm	-	>95% (for similar products)	Inquire	Inquire
Biochempeg	-	≥95% (for similar products)	Inquire	Inquire
Sigma-Aldrich	-	Inquire	Inquire	Inquire

Experimental Protocols

The use of **Boc-NHCH2CH2-PEG1-azide** typically involves two key steps: the "click" reaction of the azide group and, if required, the deprotection of the Boc-group to liberate the amine for further functionalization.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of **Boc-NHCH2CH2-PEG1-azide** to an alkyne-containing molecule.

Materials:

- **Boc-NHCH2CH2-PEG1-azide**
- Alkyne-containing molecule of interest

- Copper(II) sulfate (CuSO_4)
- Sodium ascorbate
- Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand (optional but recommended)
- Solvent (e.g., DMSO, DMF, t-BuOH/ H_2O)

Procedure:

- Dissolve the alkyne-containing molecule and a slight molar excess (1.1-1.5 equivalents) of **Boc-NHCH₂CH₂-PEG1-azide** in the chosen solvent.[3]
- Prepare stock solutions of CuSO_4 (e.g., 100 mM in water) and sodium ascorbate (e.g., 1 M in water, freshly prepared).[3] If using a ligand, prepare a stock solution of TBTA in a compatible organic solvent (e.g., 10-100 mM in DMSO).[3]
- Add the ligand solution to the reaction mixture (0.01-0.1 equivalents).[3]
- Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.[3]
- Initiate the reaction by adding the CuSO_4 solution (0.01-0.1 equivalents) followed by the sodium ascorbate solution (0.1-1.0 equivalents).[3]
- Stir the reaction at room temperature. Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS or TLC).
- Upon completion, the product can be purified by standard chromatographic techniques.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry method is ideal for biological applications where copper toxicity is a concern.

Materials:

- **Boc-NHCH₂CH₂-PEG1-azide**
- Strained alkyne-containing molecule (e.g., DBCO, BCN)
- Biocompatible solvent (e.g., PBS, DMSO)

Procedure:

- Dissolve the strained alkyne-containing molecule in the chosen solvent.
- Add a molar excess (typically 5-20 fold) of **Boc-NHCH₂CH₂-PEG1-azide**.^[4] The optimal stoichiometry should be determined empirically.
- Incubate the reaction mixture at room temperature or 37°C.^[4] Reaction times can vary from 1 to 12 hours.^[4]
- Monitor the reaction progress by an appropriate method.
- Purify the conjugate using a suitable technique, such as size-exclusion chromatography or dialysis, to remove excess linker.^[4]

Boc Deprotection

This step is performed to expose the primary amine for subsequent conjugation, for instance, in the second step of a PROTAC synthesis.

Materials:

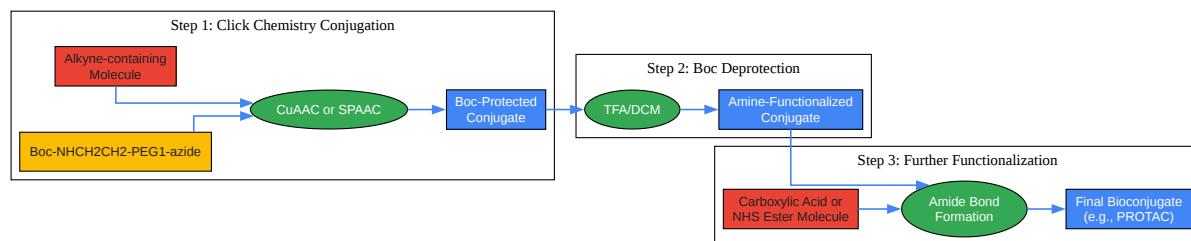
- Boc-protected conjugate
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)

Procedure:

- Dissolve the Boc-protected compound in a mixture of DCM and TFA (e.g., 1:1 v/v).
- Stir the reaction at room temperature. The reaction is typically complete within 1-2 hours.

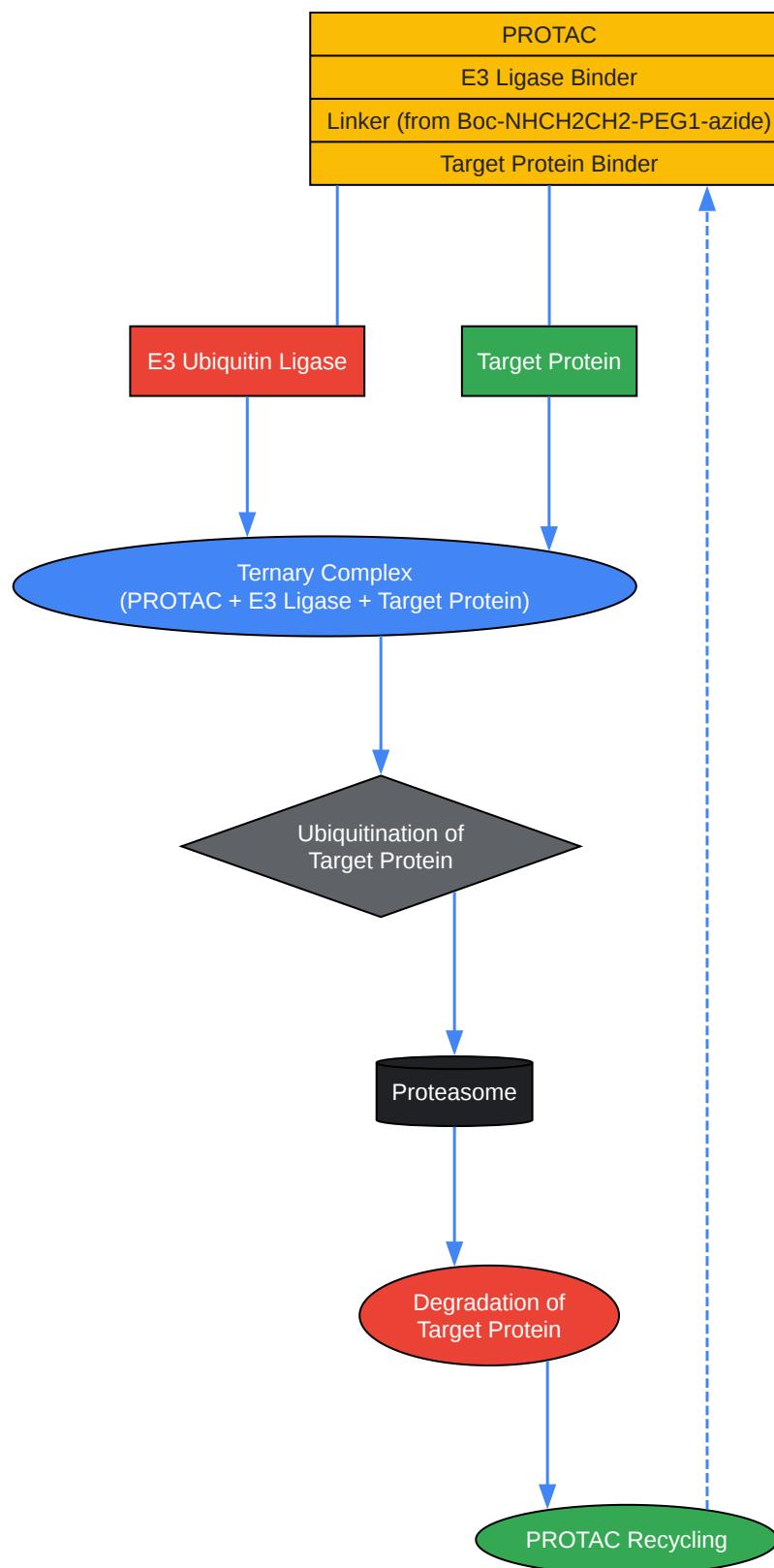
- Monitor the deprotection by LC-MS.
- Upon completion, remove the solvent and excess TFA under reduced pressure.
- The resulting amine salt can be used directly in the next step or neutralized with a non-nucleophilic base (e.g., DIPEA) if the free amine is required.

Visualizations



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Caption: A typical experimental workflow for the use of **Boc-NHCH₂CH₂-PEG1-azide** in bioconjugation.

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Caption: The mechanism of action for a PROTAC utilizing a linker derived from **Boc-NHCH2CH2-PEG1-azide**.

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